molecular formula C22H32N2O7 B12784117 Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate CAS No. 14056-09-8

Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate

Cat. No.: B12784117
CAS No.: 14056-09-8
M. Wt: 436.5 g/mol
InChI Key: XZCHSEFKUWUEOX-UHFFFAOYSA-N
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Description

Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate is a complex organic compound with a unique structure that includes a nitrile group, a dimethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate typically involves the reaction of 4-(dimethylamino)benzonitrile with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzonitrile with dimethylformamide and triethylamine as catalysts . The reaction is carried out in a solvent such as ethanol at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzonitrile: Shares the dimethylamino and nitrile groups but lacks the additional methyl and phenyl groups.

    4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenyl ring.

    Para-Dimethylaminobenzaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

14056-09-8

Molecular Formula

C22H32N2O7

Molecular Weight

436.5 g/mol

IUPAC Name

4-(dimethylamino)-4,5-dimethyl-2-phenylhexanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(3,18(4)5)11-15(12-17)14-9-7-6-8-10-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13,15H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

XZCHSEFKUWUEOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CC(C#N)C1=CC=CC=C1)N(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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